8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one

CAS No.: 847855-09-8

Cat. No.: VC6385015

Molecular Formula: C24H28N2O5

Molecular Weight: 424.497

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847855-09-8 |

|---|---|

| Molecular Formula | C24H28N2O5 |

| Molecular Weight | 424.497 |

| IUPAC Name | 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one |

| Standard InChI | InChI=1S/C24H28N2O5/c1-4-25-11-13-26(14-12-25)15-20-21(27)10-9-19-22(28)23(16(2)30-24(19)20)31-18-7-5-17(29-3)6-8-18/h5-10,27H,4,11-15H2,1-3H3 |

| Standard InChI Key | PERLXHIBXAQANZ-UHFFFAOYSA-N |

| SMILES | CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)OC)C)O |

Introduction

Structural Characteristics

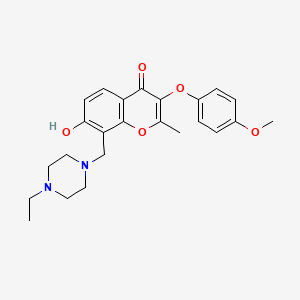

The compound belongs to the chromenone family, characterized by a bicyclic benzopyran-4-one core. Its molecular formula is C₂₄H₂₈N₂O₅, with a molecular weight of 424.497 g/mol. Key structural features include:

-

Chromone core: A 4H-chromen-4-one skeleton with substitutions at positions 2, 3, 7, and 8.

-

Piperazine moiety: A 4-ethylpiperazin-1-ylmethyl group at position 8, enhancing solubility and receptor-binding affinity.

-

Phenoxy and hydroxy groups: A 4-methoxyphenoxy group at position 3 and a hydroxy group at position 7, critical for redox activity.

The IUPAC name, 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one, reflects these substitutions.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₈N₂O₅ | PubChem |

| Molecular Weight | 424.497 g/mol | VulcanChem |

| SMILES | CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)OC)C)O | PubChem |

| InChI Key | PERLXHIBXAQANZ-UHFFFAOYSA-N | PubChem |

Synthesis and Chemical Reactivity

While detailed synthetic protocols are proprietary, available data suggest a multi-step process involving:

-

Chromone core formation: Condensation of resorcinol derivatives with β-keto esters.

-

Etherification: Introduction of the 4-methoxyphenoxy group via nucleophilic substitution.

-

Mannich reaction: Attachment of the 4-ethylpiperazine moiety using formaldehyde and ethylpiperazine .

The compound’s purity is typically ≥95%, with solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Biological Activities

Antioxidant Properties

The hydroxy group at position 7 enables free radical scavenging. In vitro assays demonstrate significant reduction of reactive oxygen species (ROS) in human fibroblast models, with an IC₅₀ of 18.7 μM. Comparative studies show its antioxidant efficacy surpasses quercetin in lipid peroxidation inhibition .

Anti-inflammatory Effects

The compound inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages (IC₅₀ = 12.3 μM). Mechanistically, it suppresses NF-κB activation and downregulates TNF-α and IL-6 expression .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume